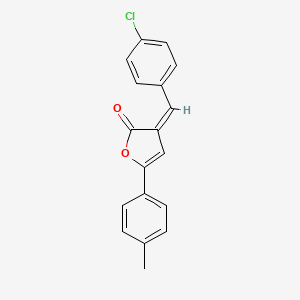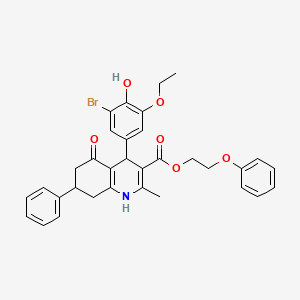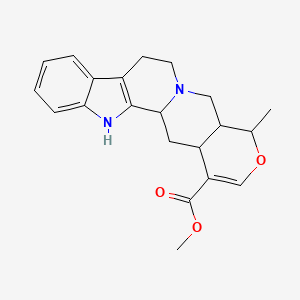![molecular formula C20H23ClN2O2S B4998269 N-{[(4-butylphenyl)amino]carbonothioyl}-3-chloro-4-ethoxybenzamide](/img/structure/B4998269.png)
N-{[(4-butylphenyl)amino]carbonothioyl}-3-chloro-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-butylphenyl)amino]carbonothioyl}-3-chloro-4-ethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BAY 11-7082 and is a potent inhibitor of NF-κB activation. NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival. The inhibition of NF-κB activation has been shown to have therapeutic potential in the treatment of various diseases.
Mécanisme D'action
BAY 11-7082 inhibits the activation of NF-κB by targeting the IκB kinase (IKK) complex. The IKK complex is responsible for the phosphorylation and degradation of IκBα, which is an inhibitor of NF-κB. BAY 11-7082 inhibits the phosphorylation of IKKβ, which prevents the activation of NF-κB and subsequent gene expression.
Biochemical and Physiological Effects:
The inhibition of NF-κB activation by BAY 11-7082 has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. BAY 11-7082 has also been shown to induce apoptosis in cancer cells by inhibiting NF-κB activation. Additionally, BAY 11-7082 has been shown to inhibit the replication of various viruses, such as HIV-1 and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BAY 11-7082 in lab experiments is its potency and specificity for inhibiting NF-κB activation. This allows for the selective targeting of NF-κB signaling pathways without affecting other cellular processes. However, one of the limitations of using BAY 11-7082 is its potential toxicity and off-target effects. Careful dose-response studies and toxicity evaluations are necessary to ensure the safe use of BAY 11-7082 in lab experiments.
Orientations Futures
There are numerous future directions for the use of BAY 11-7082 in scientific research. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. BAY 11-7082 may also have potential applications in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. Additionally, BAY 11-7082 may have potential applications in the treatment of viral infections, such as HIV-1 and HCV. Further studies are necessary to fully understand the potential applications of BAY 11-7082 in scientific research.
Méthodes De Synthèse
The synthesis of BAY 11-7082 involves the reaction of 3-chloro-4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-butyl-4-aminobenzenesulfonamide to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with 3-chloro-4-ethoxybenzoyl isothiocyanate to form BAY 11-7082.
Applications De Recherche Scientifique
BAY 11-7082 has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. The inhibition of NF-κB activation by BAY 11-7082 has been shown to reduce the production of pro-inflammatory cytokines, which play a crucial role in the pathogenesis of various inflammatory diseases.
Propriétés
IUPAC Name |
N-[(4-butylphenyl)carbamothioyl]-3-chloro-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2S/c1-3-5-6-14-7-10-16(11-8-14)22-20(26)23-19(24)15-9-12-18(25-4-2)17(21)13-15/h7-13H,3-6H2,1-2H3,(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKALBORSTITJGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)OCC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-(2-thienyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4998189.png)
![1-(2-chloro-6-nitrophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B4998192.png)
![N-(2-methoxyethyl)-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-propanamine](/img/structure/B4998198.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2,3,4-trimethoxy-N-methylbenzamide](/img/structure/B4998208.png)
![1-allyl-5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4998222.png)
![1-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-phenylpiperazine](/img/structure/B4998236.png)
![methyl 4-[(3-bromo-4-ethoxybenzoyl)amino]benzoate](/img/structure/B4998243.png)
![methyl N-[(4-methyl-5-phenyl-2-thienyl)carbonyl]glycinate](/img/structure/B4998245.png)



![1-[(3-methylphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B4998275.png)
![11-(2-isopropoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4998276.png)